molecular formula C9H9NO3 B1348388 [(2-Methylphenyl)amino](oxo)acetic acid CAS No. 406190-09-8

[(2-Methylphenyl)amino](oxo)acetic acid

Cat. No. B1348388
M. Wt: 179.17 g/mol
InChI Key: PORKFZUSLXVORE-UHFFFAOYSA-N
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Description

“(2-Methylphenyl)aminoacetic acid” is a monocarboxylic acid that is oxoacetic acid substituted by a (2-methylphenyl)amino group at position 212. It is an aromatic amide, an ether, and a monocarboxylic acid12.



Synthesis Analysis

The synthesis of “(2-Methylphenyl)aminoacetic acid” is not explicitly mentioned in the search results. However, related compounds such as “(2-ethyl-6-methylphenyl)(1-methoxypropan-2-yl)aminoacetic acid” are synthesized through various chemical reactions34.



Molecular Structure Analysis

The molecular formula of “(2-Methylphenyl)aminoacetic acid” is C9H9NO33. The InChI representation is InChI=1S/C9H9NO3/c1-6-4-2-3-5-7(6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)3. The canonical SMILES representation is CC1=CC=CC=C1NC(=O)C(=O)O3.



Chemical Reactions Analysis

The specific chemical reactions involving “(2-Methylphenyl)aminoacetic acid” are not detailed in the search results. However, related compounds undergo various chemical reactions34.



Physical And Chemical Properties Analysis

The molecular weight of “(2-Methylphenyl)aminoacetic acid” is 179.17 g/mol3. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 33. The exact mass is 179.058243149 g/mol3.


Scientific Research Applications

Anticancer Activity

(2-Methylphenyl)aminoacetic acid and its derivatives have been explored for their potential in anticancer therapy. A study by Liu Ying-xiang (2007) synthesized a compound closely related to (2-Methylphenyl)aminoacetic acid, demonstrating its utility in anticancer activity in vitro (Liu Ying-xiang, 2007).

Vibrational Analysis for Molecular Structure

The molecular structure and vibrational analysis of compounds similar to (2-Methylphenyl)aminoacetic acid have been investigated. C. Bell and D. Dhas (2019) conducted a study on the vibrational spectral analysis and quantum chemical computation of a related compound (C. Bell & D. Dhas, 2019).

Antioxidant and Enzyme Inhibition Properties

The antioxidant properties and enzyme inhibition capacities of amino acid derivatives have been studied. M. Ikram et al. (2015) investigated the antioxidant and xanthine oxidase inhibitory activities of transition metal complexes involving an amino acid similar to (2-Methylphenyl)aminoacetic acid (M. Ikram et al., 2015).

Amino Acid Biosynthesis

Research on amino acid biosynthesis has also included the study of compounds related to (2-Methylphenyl)aminoacetic acid. F. Sauer, J. Erfle, and S. Mahadevan (1975) explored the incorporation of labeled compounds into amino acids by mixed rumen micro-organisms (F. Sauer, J. Erfle, & S. Mahadevan, 1975).

Synthesis for Antimicrobial Activity

The synthesis of derivatives of (2-Methylphenyl)aminoacetic acid for antimicrobial activity has been a topic of interest. M. Kalekar, A. Bhat, and V. Koli (2011) synthesized a compound for evaluating its antibacterial and antifungal properties (M. Kalekar, A. Bhat, & V. Koli, 2011).

Synthesis and Structure of Complexes

The synthesis and structural characterization of complexes involving compounds similar to (2-Methylphenyl)aminoacetic acid have been explored. D. Khristolyubov et al. (2021) synthesized complexes involving a closely related compound (D. Khristolyubov et al., 2021).

Safety And Hazards

The specific safety and hazards associated with “(2-Methylphenyl)aminoacetic acid” are not detailed in the search results. However, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use6.


Future Directions

The future directions for “(2-Methylphenyl)aminoacetic acid” are not explicitly mentioned in the search results. However, related compounds such as metolachlor are used for the control of broadleaf weeds and annual grasses primarily in corn, soybean, and sorghum7.


Please note that the information provided is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-(2-methylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-4-2-3-5-7(6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORKFZUSLXVORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332558
Record name [(2-methylphenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Methylphenyl)amino](oxo)acetic acid

CAS RN

406190-09-8
Record name [(2-methylphenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Choi, AB Beeler, A Pradhan, EB Watkins… - Journal of …, 2007 - ACS Publications
Lactate dehydrogenase (LDH) is a key enzyme in the glycolytic pathway of Plasmodium falciparum (pf) and has several unique amino acids, related to other LDHs, at the active site, …
Number of citations: 62 pubs.acs.org
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
According to Article 12 of Regulation (EC) No 396/2005, the European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at …
Number of citations: 4 efsa.onlinelibrary.wiley.com

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